(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

Description

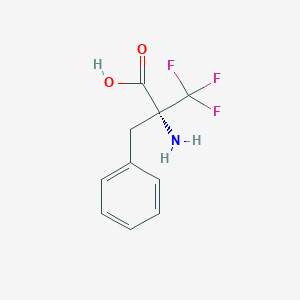

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (CAS 126873-28-7) is a fluorinated non-canonical amino acid with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . Its structure features a benzyl group at the α-carbon and three fluorine atoms on the β-carbon (Figure 1). The stereochemistry (R-configuration) and fluorine substitution confer unique physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, making it valuable in medicinal chemistry and protein engineering .

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

(2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m1/s1 |

InChI Key |

RDQOEQUFZYLLRT-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@](C(=O)O)(C(F)(F)F)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the alkylation of a chiral glycine derivative with a trifluoromethyl benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the stereochemistry of the product.

Industrial Production Methods

Industrial production of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product often involves crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

The compound serves as an important building block for the synthesis of various pharmaceuticals. Its fluorinated structure can enhance bioavailability and metabolic stability compared to non-fluorinated analogs, which is crucial for drug efficacy. Research indicates that fluorinated amino acids can influence protein folding and stability, potentially leading to novel therapeutic applications.

1.2 Therapeutic Uses

Studies have explored the use of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid in the development of drugs targeting specific conditions. For example, its derivatives have been investigated for their potential in treating skin conditions such as psoriasis and acne through mechanisms involving transforming growth factor-beta (TGF-β) mimics . These compounds may promote cellular quiescence or differentiation, addressing hyperproliferative skin disorders.

Biochemical Research

2.1 Enantioselective Synthesis

Recent advancements in biocatalysis have highlighted the compound's role in the enantioselective synthesis of α-trifluoromethyl amines. A biocatalytic strategy utilizing engineered proteins has been developed to produce these compounds with high yields and enantioselectivity . This methodology is significant for synthesizing chiral intermediates used in medicinal chemistry.

2.2 Protein Interaction Studies

Research on the interaction mechanisms involving this compound has provided insights into the functional roles of fluorinated compounds in biological systems. The compound's ability to affect protein interactions and stability makes it a subject of interest in studies focused on protein design and modification.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to increased potency and efficacy. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The table below compares (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid with structurally related compounds:

Biological Activity

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (CAS: 129939-30-6) is a fluorinated amino acid with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a trifluoromethyl group at the beta position relative to the carboxylic acid, which may enhance its bioavailability and metabolic stability compared to non-fluorinated analogs. Its molecular formula is C₁₀H₁₀F₃NO₂, and it has a molecular weight of approximately 233.19 g/mol.

Structural Characteristics

The structure of this compound includes:

- Benzyl Group : Contributes to hydrophobic interactions and potential binding affinity in biological systems.

- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Influence on Protein Folding : Fluorinated amino acids can stabilize protein structures, potentially leading to enhanced therapeutic efficacy.

- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Potential as a Therapeutic Agent : Its unique properties suggest applications in treating various conditions through mechanisms like TGF-β mimicry, which can influence cellular growth and differentiation .

1. Enantioselective Synthesis

A study focused on developing biocatalytic strategies for synthesizing enantioenriched α-trifluoromethyl amines demonstrated the utility of this compound as an important intermediate. The research highlighted how engineered proteins could enhance selectivity and yield in reactions involving this compound .

2. Therapeutic Applications

Methods utilizing this compound have been explored for their potential to mimic TGF-β activity. Experiments showed that this compound could induce specific cellular responses such as increased collagen expression in fibroblasts and inhibition of DNA synthesis in epithelial cells .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between this compound and related fluorinated amino acids:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Benzyl group enhances hydrophobic interactions |

| 2-Amino-2-methyl-3,3,3-trifluoropropanoic acid | Structure | Methyl group instead of benzyl; used in tRNA studies |

| 2-Amino-4,4-difluorobutanoic acid | Structure | Difluoro substitution; alters reactivity |

| 2-Amino-4,4,4-trifluorobutanoic acid | Structure | Trifluoro substitution at a different position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.